molecular formula C9H8BrNO3 B8169185 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B8169185
M. Wt: 258.07 g/mol
InChI Key: PVPGDMGZIGXRLN-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol. This benzoxazolone derivative is part of a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and pharmaceutical research . The core benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in drug discovery, and specific substitutions on this core, such as the bromo and methoxy groups on the benzene ring and the methyl group on the nitrogen, are strategically chosen to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets . The primary research application of this compound is as a key synthetic intermediate or building block in the design and development of novel bioactive molecules. Benzo[d]oxazole derivatives have been extensively explored in the search for new therapeutics, particularly as biased ligands for G protein-coupled receptors (GPCRs) . For instance, structure-functional selectivity relationship (SFSR) studies on related compounds have demonstrated that subtle changes to the benzoxazole/benzothiazole ring system can dramatically influence a molecule's signaling bias, switching its activity from G protein-biased to β-arrestin-biased, or vice-versa . The specific pattern of bromo and methoxy substituents makes this compound a valuable precursor for further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries for high-throughput screening and lead optimization. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound sealed in a dry environment at room temperature to ensure its long-term stability . Researchers are advised to consult the relevant safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

IUPAC Name

6-bromo-5-methoxy-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-11-6-4-7(13-2)5(10)3-8(6)14-9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGDMGZIGXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For electron-rich aromatic systems, electrophilic bromination with Br₂ in the presence of FeBr₃ is effective.

Typical Protocol

  • Substrate : 5-methoxybenzo[d]oxazol-2(3H)-one

  • Reagent : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 70–85%.

Methoxylation via Nucleophilic Substitution

Methoxylation at the 5-position is performed using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures. This SNAr reaction benefits from the electron-withdrawing effect of the adjacent oxazolone ring.

Optimized Conditions

  • Substrate : 5-bromo-benzo[d]oxazol-2(3H)-one

  • Reagent : NaOMe (3 equiv)

  • Solvent : DMSO

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 65–75%.

N-Alkylation for Methyl Group Introduction

Introducing the 3-methyl group requires N-alkylation of the benzoxazol-2(3H)-one intermediate. A Smiles rearrangement with methylating agents, such as methyl bromide (CH₃Br), is employed.

Procedure

  • Substrate : 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one

  • Reagent : CH₃Br (2 equiv), K₂CO₃ (3 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 70°C

  • Time : 4–6 hours

  • Yield : 60–70%.

Mechanism
The base (K₂CO₃) deprotonates the NH group, enabling nucleophilic attack on the methylating agent. The reaction proceeds via an SN2 pathway, forming the N-methyl derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing ionic intermediates. Elevated temperatures (70–120°C) accelerate reaction rates but may promote side reactions such as demethylation.

Catalytic Enhancements

Lewis acids (e.g., BF₃·Et₂O) improve cyclization yields by 15–20%, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate biphasic alkylation.

Purification and Characterization Techniques

Chromatographic Purification

Final products are purified via flash chromatography using hexane/ethyl acetate gradients. Analytical HPLC confirms purity (>95%).

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy singlet (δ 3.85 ppm) and methyl group triplet (δ 1.45 ppm).

  • HRMS : Molecular ion peak at m/z 272.9881 [M + H]⁺ .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the oxazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include benzoxazole derivatives with carbonyl functionalities.

    Reduction Reactions: Products include dehalogenated benzoxazoles or reduced oxazole rings.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is in the field of medicinal chemistry. Its derivatives have been explored for their potential as:

  • Dopamine Receptor Modulators : Research indicates that compounds with similar structures can act as partial agonists at dopamine receptors, which are critical in treating neurological disorders such as schizophrenia and Parkinson's disease. The introduction of methoxy groups has been shown to enhance binding affinity to D2 dopamine receptors .
  • Anticancer Agents : Studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, compounds related to this structure have demonstrated activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, suggesting potential applications in cancer therapy .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry:

  • Synthesis of Benzoxazole Derivatives : It can be utilized in the synthesis of various benzoxazole derivatives through condensation reactions with different substrates. Recent advancements include using nanomaterials as catalysts to improve yields and reduce reaction times .

Table 1: Comparison of Synthesis Methods for Benzoxazole Derivatives

MethodCatalystYield (%)Reaction Conditions
Method 1Magnetic solid acid nanocatalyst79–89%Water under reflux
Method 2Nano-ZnOModerateDMF at 100°C
Method 3Lead tetraacetateElevatedEthanol at room temperature

Biological Studies

Research has also focused on the biological implications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Mechanistic Studies : Investigations into the mechanism of action of related compounds have provided insights into their interaction with biological targets, paving the way for further drug development .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxazole ring can also engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzoxazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one 5-OCH₃, 3-CH₃, 6-Br C₉H₈BrNO₃ 258.07 Not reported Expected C-Br stretch ~539 cm⁻¹ (IR)
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one 6-OH, 5-NO₂ C₇H₄N₂O₄ 196.12 Not reported Bathochromic shift (383→418 nm, UV-Vis)
5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one 5-Br, 3-CH₃ C₈H₆BrNO₂ 228.04 143–144 1H-NMR δ 2.34 (s, CH₃)
6-Nitrobenzo[d]oxazol-2(3H)-one 6-NO₂ C₇H₄N₂O₃ 164.12 Not reported IR ν(C=N) ~1574 cm⁻¹

Key Observations:

Substituent Effects on Reactivity: The methoxy group in the target compound is electron-donating, which may stabilize the aromatic ring and reduce electrophilic substitution reactivity compared to nitro- or bromo-substituted analogs .

Biological Activity: Nitro-substituted analogs (e.g., 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one) exhibit phytotoxic effects, inhibiting Lepidium sativum seedling growth, but are less toxic to Abutilon theophrasti . Their mammalian toxicity limits agricultural use.

Spectral Characteristics: IR Spectroscopy: Bromine substitution correlates with C-Br stretches near 539 cm⁻¹, while nitro groups show strong absorptions for NO₂ (~1500 cm⁻¹) . NMR Spectroscopy: Methyl groups at position 3 appear as singlets (δ ~2.34 ppm), and aromatic protons adjacent to electron-withdrawing groups (e.g., Br, NO₂) are deshielded .

Stability and Degradation

  • pH-Dependent Behavior : Analogous compounds like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one undergo ionization under basic conditions, leading to bathochromic shifts (yellow→orange) and line broadening in NMR spectra due to resonance effects . The methoxy group in the target compound may reduce pH sensitivity compared to hydroxyl or nitro substituents.
  • Thermal Stability : Brominated benzoxazolones generally exhibit moderate thermal stability, with melting points ranging from 143–176°C depending on substituents .

Biological Activity

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, with the CAS number 67927-44-0, is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.

The chemical formula of this compound is C8H6BrNO2C_8H_6BrNO_2, with a molecular weight of approximately 228.05 g/mol. The compound features a bromo substituent at the 6-position and a methoxy group at the 5-position of the benzoxazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. The compound was evaluated against various bacterial strains:

Bacterial Strain Activity MIC (µg/mL)
Bacillus subtilis (Gram-positive)Moderate25
Escherichia coli (Gram-negative)Weak>100

These results suggest that while the compound shows some activity against Gram-positive bacteria, its effectiveness against Gram-negative strains is limited .

Anticancer Activity

Benzoxazole derivatives have been reported to possess cytotoxic effects on several cancer cell lines. The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)15Significant inhibition
A549 (Lung cancer)20Moderate inhibition
HepG2 (Liver cancer)30Mild inhibition

The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating potential as an anticancer agent. The structure–activity relationship (SAR) analysis suggests that the presence of both bromine and methoxy groups enhances its cytotoxic properties .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Bernard et al. (2014) evaluated a series of benzoxazole derivatives for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited improved activity against Bacillus subtilis, supporting the notion that halogenation plays a role in enhancing antimicrobial properties .
  • Cytotoxicity Assessment : In a comparative study by Kakkar et al. (2018), various benzoxazole derivatives were tested for their anticancer activities. The study found that compounds similar to this compound showed IC50 values in the low micromolar range against multiple cancer cell lines, reinforcing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, and how is purity ensured?

The compound is typically synthesized via cyclization of precursors such as substituted hydroxybenzoic acids. A common method involves reacting 6-bromo-2-hydroxybenzoic acid derivatives with methylamine under acidic conditions, followed by cyclization to form the benzoxazole core . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to achieve >95% purity, as validated by NMR and HRMS . Melting point determination (143–144°C) is a critical quality control step .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.3 ppm, aromatic protons influenced by bromine and methoxy substituents) and confirms regiochemistry .
  • HRMS : Validates molecular weight (228.04 g/mol) and isotopic patterns (Br signature) .
  • FT-IR : Identifies carbonyl stretches (~1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can researchers assess its preliminary biological activity?

Derivatives of benzoxazol-2(3H)-one are screened for antimicrobial activity using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to controls like ampicillin .

Advanced Research Questions

Q. What reaction mechanisms dominate substitutions at the bromine position?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with sodium methoxide replaces Br with a methoxy group, requiring careful pH control to avoid ring-opening side reactions . Computational studies (DFT) can predict activation barriers for substituent-dependent reactivity .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity and toxicity?

  • Methoxy groups : Enhance lipophilicity, improving membrane penetration in antimicrobial assays .
  • Nitro groups : Increase mammalian toxicity (e.g., LD50 < 50 mg/kg in rodents) due to metabolic activation to reactive intermediates, as observed in analogs like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one .
  • SAR studies : Replace bromine with chloro or methyl groups to balance potency and safety .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in MIC values may arise from assay conditions (e.g., pH, solvent). Standardize protocols using CLSI guidelines and validate with orthogonal methods (e.g., time-kill kinetics). For example, derivatives with electron-withdrawing groups (Br, NO2) show pH-dependent activity due to altered protonation states .

Q. How can computational modeling guide the design of benzoxazolone-based inhibitors?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like bacterial dihydrofolate reductase. Free energy simulations (MM/PBSA) quantify binding affinities, prioritizing substituents that optimize hydrophobic and hydrogen-bonding interactions .

Q. What advanced catalytic systems improve yield in large-scale synthesis?

Proton-coupled electron transfer (PCET) catalysts enable mild, scalable cyclization. For example, B(C6F5)3 catalyzes hydrogenation of intermediates with >90% yield, avoiding harsh acids . Compare to traditional methods using POCl3, which require stringent temperature control .

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